molecular formula C10H8F2N2O B2654951 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one CAS No. 877963-87-6

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one

Cat. No.: B2654951
CAS No.: 877963-87-6
M. Wt: 210.184
InChI Key: WAXPXZUCEYGWHK-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one is a chemical compound with the molecular formula C10H8F2N2O It is known for its unique structure, which includes a difluoromethyl group attached to a benzimidazole ring

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from benzimidazole derivatives

    Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzimidazole derivatives with altered functional groups.

Scientific Research Applications

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and influencing biological pathways.

    Pathways Involved: It is known to affect pathways related to cell signaling, metabolism, and gene expression, making it a versatile tool in both research and therapeutic contexts.

Comparison with Similar Compounds

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one can be compared to other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol and 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one share structural similarities.

    Uniqueness: The presence of the difluoromethyl group and the specific arrangement of atoms in this compound confer unique chemical properties, such as enhanced stability and reactivity, which are not observed in its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[1-(difluoromethyl)benzimidazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXPXZUCEYGWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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